

# Boc-NH-PEG2-C2-NH2 molecular weight and formula

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Compound of Interest

Compound Name: Boc-NH-PEG2-C2-NH2

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## In-Depth Technical Guide: Boc-NH-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Boc-NH-PEG2-C2-NH2**, a bifunctional linker critical in the development of targeted therapeutics. Its application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is also detailed, offering insights for researchers in drug discovery and bioconjugation.

## **Core Compound Specifications**

The quantitative data for **Boc-NH-PEG2-C2-NH2** is summarized in the table below, providing a clear reference for its key chemical and physical properties.



Property	Value
Molecular Weight	248.32 g/mol [1][2][3]
Molecular Formula	C11H24N2O4[2][3][4]
IUPAC Name	tert-butyl N-[2-[2-(2- aminoethoxy)ethoxy]ethyl]carbamate[2]
CAS Number	153086-78-3[3][4]
Appearance	Colorless to light yellow liquid[3]
Density	1.046 g/cm <sup>3</sup> [3]
Purity	Typically ≥95%
Storage Conditions	Store at -20°C for long-term stability[1]

## **Application in PROTAC Synthesis**

**Boc-NH-PEG2-C2-NH2** is a hydrophilic, polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs.[1][3][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The PEG spacer in **Boc-NH-PEG2-C2-NH2** enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The linker possesses two key functional groups: a Boc-protected amine and a terminal primary amine. This differential protection allows for sequential conjugation of a ligand for the target protein and a ligand for the E3 ligase.

## **General Experimental Protocol for PROTAC Synthesis**

The following is a generalized protocol for the synthesis of a PROTAC using **Boc-NH-PEG2-C2-NH2**. The specific reaction conditions may vary depending on the nature of the ligands.

Ligand Conjugation to the Primary Amine: The terminal primary amine of Boc-NH-PEG2-C2-NH2 is reacted with an activated form of the first ligand (e.g., an NHS ester or a carboxylic acid activated with a coupling agent like HATU). This reaction is typically carried out in an



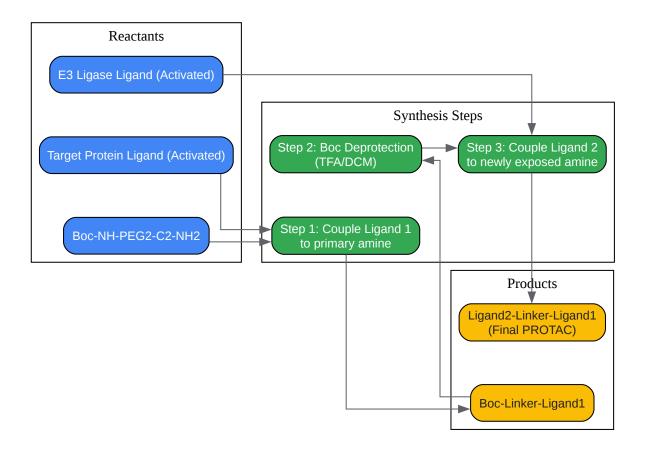
anhydrous aprotic solvent such as DMF or DMSO in the presence of a non-nucleophilic base like DIEA.

- Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM). This deprotection step exposes the second primary amine.
- Second Ligand Conjugation: The newly exposed amine is then reacted with the second activated ligand under similar coupling conditions as described in step 1.
- Purification: The final PROTAC molecule is purified using techniques such as reversedphase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
- Characterization: The structure and purity of the final product are confirmed by analytical methods such as LC-MS and NMR.

## **Visualizing Experimental and Logical Workflows**

To further elucidate the role and application of **Boc-NH-PEG2-C2-NH2**, the following diagrams, generated using the DOT language, illustrate the PROTAC synthesis workflow and the mechanism of action of the resulting PROTAC.

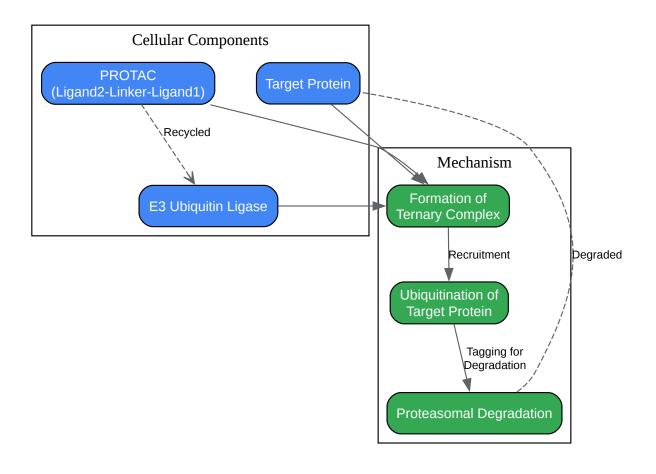




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Caption: Workflow for the synthesis of a PROTAC molecule using **Boc-NH-PEG2-C2-NH2**.





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Caption: Mechanism of action for a PROTAC, illustrating target protein degradation.

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### References

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